Resolvin E2

Description

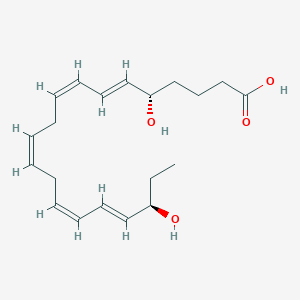

Structure

3D Structure

Properties

IUPAC Name |

(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRHYAOSTOHNQA-NNQKPOSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Resolvin E2: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Functions

Abstract

Resolvin E2 (RvE2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). A relatively recent addition to the E-series resolvins, RvE2 has been identified as a potent endogenous mediator that actively orchestrates the resolution of inflammation.[1] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of RvE2. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SPMs in inflammatory diseases. The guide details the key experiments that led to its characterization, presents quantitative data in a structured format, and visualizes its biosynthetic and signaling pathways.

Introduction: The Discovery of a Pro-Resolving Mediator

The concept of inflammation resolution has evolved from a passive process of mediator dissipation to an active, highly regulated program orchestrated by a novel superfamily of lipid mediators, the SPMs.[1][2] Within this class, the resolvins, discovered in the laboratory of Dr. Charles N. Serhan, have emerged as key players in turning off the inflammatory response and promoting tissue healing.[3] this compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid) was identified as a member of the E-series resolvins, which are biosynthesized from EPA. Its complete stereochemical structure was confirmed by total organic synthesis.

RvE2 is endogenously produced during the course of self-limited inflammation, with a unique biphasic production pattern observed in both the initiation and resolution phases of murine peritonitis. This distinguishes it from Resolvin E1 (RvE1), which primarily accumulates during the resolution phase. Functionally, RvE2 exhibits potent leukocyte-directed actions, including the regulation of neutrophil chemotaxis and the enhancement of macrophage phagocytosis and anti-inflammatory cytokine production. These actions collectively contribute to its role in limiting excessive inflammation and promoting a return to tissue homeostasis.

Biosynthesis of this compound

The biosynthesis of RvE2 is a multi-step enzymatic process involving transcellular interactions between different cell types, often initiated by endothelial cells and completed by leukocytes such as neutrophils.

The key steps are:

-

Formation of 18-HEPE: The precursor, eicosapentaenoic acid (EPA), is first converted to 18R-hydroxyeicosapentaenoic acid (18R-HEPE). This initial oxygenation can be catalyzed by aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 monooxygenases.

-

Conversion to 5S-hydroperoxy-18R-HEPE: The intermediate 18R-HEPE is then taken up by leukocytes, primarily neutrophils, which express the 5-lipoxygenase (5-LOX) enzyme. 5-LOX converts 18R-HEPE into 5S-hydroperoxy-18R-HEPE.

-

Reduction to RvE2: Finally, the 5S-hydroperoxy-18R-HEPE intermediate is reduced to form this compound (5S,18R-dihydroxy-EPA). This biosynthetic pathway is notably simpler than that of RvE1, as it does not require the formation of an epoxide intermediate.

References

Resolvin E2 structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Resolvin E2

Introduction

This compound (RvE2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA)[1][2]. SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process once thought to be passive[3][4]. Unlike classic anti-inflammatory agents that primarily block the initiation of inflammation, resolvins promote its termination and facilitate the return to tissue homeostasis[5]. RvE2, specifically, has demonstrated potent leukocyte-directed actions, including the ability to regulate neutrophil trafficking and enhance macrophage phagocytosis, making it a key molecule in controlling inflammatory responses. The elucidation of its complex and stereospecific structure was a critical step in understanding its biological function and therapeutic potential.

The complete chemical structure of this compound is 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid . Its discovery and structural confirmation involved a combination of biogenic synthesis, advanced analytical techniques, and total organic synthesis.

Biosynthesis of this compound

The biosynthesis of E-series resolvins is a transcellular process, often involving interactions between different cell types, such as endothelial cells and leukocytes. The pathway begins with the precursor, EPA.

-

Formation of 18R-HEPE: EPA is first converted to 18R-hydroxyeicosapentaenoic acid (18R-HEPE). This reaction can be catalyzed by aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 monooxygenases.

-

5-Lipoxygenase Action: The intermediate, 18R-HEPE, is then taken up by leukocytes, such as neutrophils, which contain the enzyme 5-lipoxygenase (5-LOX). 5-LOX acts on 18R-HEPE to introduce a hydroperoxy group at the C5 position, forming the intermediate 5S-hydroperoxy-18R-HEPE.

-

Reduction to RvE2: This hydroperoxy intermediate is subsequently reduced to a hydroxyl group, yielding the final structure of this compound (5S,18R-dihydroxy-eicosapentaenoic acid). This biosynthetic route is notably more direct than that of its counterpart, Resolvin E1, as it does not require the formation of an epoxide intermediate.

Core Structure Elucidation: A Multi-faceted Approach

The determination of RvE2's structure relied on isolating the molecule from a biological system and characterizing its physical properties, which were then confirmed by matching them with a synthetically created standard.

Isolation and Biological Source

RvE2 was first identified and isolated from the exudates of a self-limited murine peritonitis model, an experimental system that mimics an acute inflammatory response. This biological matrix is a rich source of lipid mediators involved in both the initiation and resolution of inflammation.

Analytical Characterization

The structural analysis was conducted using a combination of liquid chromatography and mass spectrometry, which provides information on the molecule's retention properties, UV absorbance, molecular weight, and fragmentation pattern.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This was the central technique used for identification. Samples extracted from the inflammatory exudates were analyzed, and a compound was detected that displayed a parent ion and fragmentation pattern consistent with a dihydroxy-EPA derivative.

-

UV Spectroscopy: The UV spectrum of the isolated compound provided crucial information about the conjugated double bond system within the fatty acid chain, a characteristic feature of resolvins.

The definitive structural proof came from comparing the analytical data of the biologically-derived material with that of a synthetic RvE2 standard, prepared through total organic synthesis. The identical retention times and mass spectra confirmed the structure and stereochemistry.

Data Presentation

Quantitative data from the analytical characterization is crucial for the identification of RvE2.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |

| Chemical Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.4 g/mol | |

Table 2: Spectroscopic and Chromatographic Data for RvE2 Identification

| Parameter | Description | Value(s) | Source |

|---|---|---|---|

| LC-MS/MS Mode | Multiple Reaction Monitoring (MRM) in negative polarity | - | |

| Parent Ion (M-H)⁻ | Mass-to-charge ratio of the deprotonated molecule | m/z 333 | |

| Signature Fragment Ions | Key daughter ions used for identification | m/z 199, m/z 115 | |

| UV Absorbance (λmax) | Wavelength of maximum absorbance, indicating conjugated system | Not explicitly stated, but characteristic of resolvins |

| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | - | |

Experimental Protocols

Protocol 1: LC-MS/MS-Based Lipid Mediator Profiling

This protocol outlines the general steps for identifying RvE2 in biological samples.

-

Sample Collection: Inflammatory exudates are collected from the murine peritonitis model at various time points (e.g., 2, 4, 12, 24 hours) to capture different phases of the inflammatory response.

-

Lipid Extraction: Samples are immediately placed in cold methanol to precipitate proteins and preserve lipid mediators. Deuterated internal standards (e.g., d8-5S-HETE, d4-LTB4) are added for quantification. Solid-phase extraction (SPE) using C18 columns is then performed to isolate the lipid fraction.

-

LC Separation: The extracted lipids are separated on a reverse-phase C18 column (e.g., Zorbax or Gemini C18) using a mobile phase gradient, typically a mixture of methanol/water/acetic acid. The flow rate is maintained around 0.5 ml/min.

-

MS/MS Detection: The column eluent is directed to a tandem mass spectrometer (e.g., a QTRAP system) operating in negative ionization mode. A targeted Multiple Reaction Monitoring (MRM) method is used to specifically screen for the mass transition of RvE2 (m/z 333 → 199 and m/z 333 → 115).

-

Identification Criteria: Identification of RvE2 is confirmed if a peak is detected at the specific retention time that matches the synthetic standard and displays the correct parent and daughter ion mass transitions.

Protocol 2: Neutrophil Chemotaxis Assay

This assay is used to determine the biological activity of RvE2 on neutrophil migration, a key process in inflammation.

-

Neutrophil Isolation: Human neutrophils (PMN) are isolated from the whole blood of healthy donors using density-gradient centrifugation (e.g., Ficoll-Paque).

-

Assay Setup: A microfluidic chamber or a Boyden chamber is used to assess chemotaxis. The chamber creates a stable gradient of a chemoattractant, such as Leukotriene B₄ (LTB₄).

-

Treatment: Isolated neutrophils are pre-incubated with varying concentrations of RvE2 (e.g., 1-100 nM) or a vehicle control for 15 minutes at 37°C.

-

Migration Assessment: The treated neutrophils are then exposed to the LTB₄ gradient. Their movement is monitored and recorded using live-cell imaging microscopy.

-

Quantification: The number of neutrophils migrating towards the chemoattractant is counted. A reduction in migration in the RvE2-treated groups compared to the control indicates an anti-inflammatory, migration-inhibiting effect.

Biological Activity and Signaling

The structural elucidation of RvE2 enabled the investigation of its biological functions. RvE2 exerts its pro-resolving effects by interacting with specific G-protein coupled receptors (GPCRs) on the surface of immune cells.

-

Receptor Interaction: RvE2 is a partial agonist for the ChemR23 receptor (also known as ERV1), which is also a receptor for Resolvin E1. It also competes with the pro-inflammatory mediator LTB₄ for binding to the BLT1 receptor.

-

Cellular Effects: By binding to these receptors, RvE2 initiates intracellular signaling cascades that lead to:

-

Inhibition of Neutrophil Infiltration: It stops further recruitment of neutrophils to the site of inflammation.

-

Enhancement of Phagocytosis: It stimulates macrophages to clear apoptotic cells and cellular debris, a process known as efferocytosis, which is a hallmark of resolution.

-

Modulation of Cytokines: It can promote the production of anti-inflammatory cytokines like IL-10.

-

References

- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and structure elucidation of the pro‐resolving mediators provides novel leads for resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of Resolvin E2 from Eicosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E2 (RvE2), a member of the E-series resolvins, is an endogenous lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2] As a specialized pro-resolving mediator (SPM), RvE2 plays a critical role in the active resolution of inflammation, a process once thought to be passive. Its potent anti-inflammatory and pro-resolving actions, such as limiting neutrophil infiltration and enhancing phagocytosis, make the RvE2 biosynthetic pathway a key area of investigation for the development of novel therapeutics for a range of inflammatory diseases.[3][4][5] This technical guide provides a comprehensive overview of the core biosynthetic pathway of RvE2 from EPA, including detailed experimental protocols and quantitative data to support further research and drug development in this field.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that often involves the coordinated action of different cell types, a phenomenon known as transcellular biosynthesis. The canonical pathway begins with the conversion of EPA to the intermediate 18-hydroxyeicosapentaenoic acid (18-HEPE), which is then further metabolized to RvE2. A key trigger for this pathway is the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which alters its enzymatic activity.

The primary steps in the biosynthesis of RvE2 are:

-

Formation of 18-HEPE: Eicosapentaenoic acid (EPA) is first converted to 18-hydroperoxyeicosapentaenoic acid (18-HpEPE). This reaction is catalyzed by either aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 monooxygenase. The unstable 18-HpEPE is then rapidly reduced to the more stable 18-hydroxyeicosapentaenoic acid (18-HEPE). This initial step often occurs in endothelial cells.

-

Conversion of 18-HEPE to this compound: The 18-HEPE, which can be of either the 18R or 18S configuration, is then released and taken up by neighboring leukocytes, such as neutrophils. Within the neutrophil, the enzyme 5-lipoxygenase (5-LOX) acts on 18-HEPE to introduce a hydroperoxy group at the carbon-5 position, forming 5-hydroperoxy-18-hydroxy-eicosapentaenoic acid. Subsequent reduction of this intermediate yields this compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid).

Aspirin-Triggered Pathway

Aspirin plays a pivotal role in promoting the synthesis of the 18R-epimer of resolvins. By acetylating a serine residue in the active site of COX-2, aspirin inhibits its prostaglandin-forming cyclooxygenase activity but preserves and redirects its oxygenase activity. This modified, aspirin-acetylated COX-2 preferentially converts EPA to 18R-HEPE, a key precursor to the 18R-series of resolvins, including RvE2.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biosynthesis and detection of this compound and its precursor, 18-HEPE.

| Parameter | Value | Biological System | Reference |

| Concentrations in Human Plasma/Serum | |||

| Baseline 18-HEPE (no supplements) | 26.4 ± 5.0 pg/mL | Healthy human serum | |

| 18S-HEPE (EPA supplement) | 27.7 ± 7.8 pg/mL | Healthy human serum | |

| 18S-HEPE (EPA + Aspirin supplement) | 56.5 ± 19.0 pg/mL | Healthy human serum | |

| Concentrations in Murine Peritonitis | |||

| 18-HEPE (peak at ~2h) | Quantitative data available in cited literature | Zymosan-induced murine peritonitis exudate | |

| RvE2 (biphasic production) | Quantitative data available in cited literature | Zymosan-induced murine peritonitis exudate | |

| In Vivo Doses in Murine Models | |||

| RvE2 (effective dose) | 1–10 nM | Murine peritonitis | |

| Zymosan A (inducing agent) | 0.1 - 1 mg/mouse | Murine peritonitis | |

| In Vitro Concentrations | |||

| EPA for in vitro biosynthesis | 20 µM | Human endothelial cells | |

| Aspirin for cell treatment | 0.1 - 0.2 mM | Human endothelial cells | |

| IL-1β (stimulant) | 2 ng/mL | Human endothelial cells | |

| Recombinant Enzyme Assay | |||

| 18R-HEPE from EPA (engineered 18R-LOX) | 2.0 mM (641 mg/L) | E. coli expressing engineered 18R-LOX | |

| 18S-HEPE from EPA (engineered 18S-LOX) | 1.8 mM (577 mg/L) | E. coli expressing engineered 18S-LOX | |

| RvE2 from 18R-HEPE (5S-LOX) | 0.24 mM (81 mg/L) | Recombinant 5S-LOX from Danio rerio | |

| 18S-RvE2 from 18S-HEPE (5S-LOX) | 0.22 mM (74 mg/L) | Recombinant 5S-LOX from Danio rerio |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: In Vitro Transcellular Biosynthesis of this compound using Endothelial Cell and Neutrophil Co-culture

This protocol outlines the co-culture of human umbilical vein endothelial cells (HUVECs) and human neutrophils to study the transcellular biosynthesis of RvE2.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Human Peripheral Blood for Neutrophil Isolation

-

Ficoll-Paque

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin (P/S)

-

Trypsin-EDTA

-

Aspirin (Acetylsalicylic Acid)

-

Eicosapentaenoic Acid (EPA)

-

Lipopolysaccharide (LPS) (for stimulation, optional)

-

12-well transwell inserts

Procedure:

-

HUVEC Culture:

-

Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.

-

Seed 1.0 x 10^5 HUVECs per well into the upper chamber of a 12-well transwell insert and allow them to adhere for 24 hours to form a confluent monolayer.

-

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation with Ficoll-Paque.

-

Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS and 1% P/S.

-

-

Aspirin Treatment (for Aspirin-Triggered Pathway):

-

Pre-treat the confluent HUVEC monolayer with aspirin (e.g., 0.1 mM) for a specified time (e.g., 30 minutes) to acetylate COX-2.

-

-

Co-culture and Stimulation:

-

Replace the medium in the lower chamber of the transwell with fresh RPMI 1640 medium.

-

Add the isolated neutrophils (e.g., 1.0 x 10^5 cells/well) to the lower chamber.

-

Add EPA (e.g., 20 µM) to the co-culture system.

-

If desired, stimulate the co-culture with an inflammatory agent like LPS (e.g., 1 µg/mL) added to the lower chamber.

-

Incubate the co-culture for a desired time period (e.g., 30 minutes to 4 hours) at 37°C.

-

-

Sample Collection:

-

After incubation, collect the supernatant from both the upper and lower chambers for subsequent analysis of RvE2 and other lipid mediators.

-

Protocol 2: In Vivo Murine Model of Zymosan-Induced Peritonitis

This protocol describes the induction of peritonitis in mice to study the in vivo production of RvE2.

Materials:

-

Male FVB mice (6-8 weeks old)

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Induction of Peritonitis:

-

Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL.

-

Inject 1 mL of the Zymosan A suspension (1 mg/mouse) intraperitoneally (i.p.) into each mouse. For some studies, a lower dose of 0.1 mg/mouse may be used.

-

-

Time Course and Sample Collection:

-

At various time points post-injection (e.g., 2, 4, 8, 12, 24, 72 hours), euthanize the mice via an approved method (e.g., isoflurane overdose).

-

Immediately following euthanasia, perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity.

-

Gently massage the abdomen to ensure thorough mixing.

-

Aspirate the peritoneal lavage fluid.

-

-

Sample Processing:

-

Keep the collected lavage fluid on ice.

-

Take a small aliquot for cell counting and differential analysis (e.g., using flow cytometry to identify neutrophils and macrophages).

-

Centrifuge the remaining lavage fluid to pellet the cells.

-

Store the supernatant at -80°C for lipid mediator analysis.

-

Protocol 3: Extraction and Quantification of this compound by LC-MS/MS

This protocol details the solid-phase extraction (SPE) and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of RvE2 from biological samples.

Part A: Solid-Phase Extraction (SPE)

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water (HPLC grade)

-

Hexane

-

Methyl formate

-

Nitrogen gas supply

-

Internal standards (e.g., deuterated RvE2)

Procedure:

-

Sample Preparation:

-

Thaw frozen samples (e.g., cell culture supernatant, peritoneal lavage fluid) on ice.

-

Add an internal standard (e.g., deuterated RvE2) to each sample for quantification.

-

Acidify the sample to pH ~3.5 with a dilute acid.

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol) and incubating at -20°C for at least 45 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

-

Sample Loading:

-

Load the supernatant from the protein precipitation step onto the conditioned C18 SPE cartridge.

-

-

Washing:

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Wash with hexane to elute non-polar lipids.

-

-

Elution:

-

Elute the resolvins and other specialized pro-resolving mediators from the cartridge using methyl formate.

-

-

Drying and Reconstitution:

-

Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.

-

Part B: LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatography system (e.g., Agilent HP1100)

-

Tandem mass spectrometer (e.g., QTRAP 3200) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent C18, 4.6 x 50 mm, 1.8 µm)

-

Mobile Phase A: Methanol/Water/Acetic Acid (e.g., 65:35:0.01, v/v/v)

-

Mobile Phase B: Methanol/Acetic Acid (e.g., 100:0.01, v/v)

-

Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the lipid mediators. A representative gradient could be starting with a higher proportion of A and gradually increasing B over the run.

-

Flow Rate: 0.4 - 1 mL/min

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for RvE2:

-

m/z 333 -> 199

-

m/z 333 -> 115

-

-

MRM Transition for 18-HEPE:

-

m/z 317 -> 259

-

-

Source Parameters: Optimize source parameters such as nebulizer gas, curtain gas, and source temperature for maximum sensitivity.

Visualizations

Diagram 1: The Biosynthetic Pathway of this compound from EPA

Caption: Biosynthesis of this compound from EPA via transcellular pathway.

Diagram 2: Experimental Workflow for In Vitro Transcellular Biosynthesis

Caption: Workflow for studying this compound biosynthesis in a co-culture system.

Conclusion

The biosynthetic pathway of this compound from EPA represents a critical endogenous mechanism for controlling inflammation and promoting its resolution. Understanding the intricate enzymatic steps, the role of transcellular communication, and the influence of agents like aspirin provides a solid foundation for the development of novel pro-resolving therapeutics. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into this promising area, with the ultimate goal of harnessing the power of resolution pharmacology to treat a wide array of inflammatory conditions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Roles of Cyclooxygenase-2 and 5-Lipoxygenase in the Biosynthesis of the Pro-Resolving Mediator Resolvin E2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of inflammation is an active process orchestrated by a specialized class of lipid mediators, among which the E-series resolvins play a pivotal role. Resolvin E2 (RvE2), a potent member of this family, is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) through a sophisticated enzymatic cascade that critically involves the sequential actions of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This technical guide provides a comprehensive overview of the molecular mechanisms underlying RvE2 synthesis, with a focus on the distinct and collaborative roles of COX-2 and 5-LOX. We present a compilation of quantitative data, detailed experimental protocols for the study of this pathway, and visual representations of the key processes to facilitate a deeper understanding for researchers in the fields of inflammation biology and drug discovery.

Introduction

Acute inflammation is a fundamental protective response to tissue injury and infection. However, its dysregulation can lead to chronic inflammatory diseases. The discovery of specialized pro-resolving mediators (SPMs), such as resolvins, has shifted the paradigm from viewing resolution as a passive decay of inflammation to an active, biochemically programmed process. This compound (5S,18-dihydroxy-eicosapentaenoic acid) is an endogenous lipid mediator that exhibits potent anti-inflammatory and pro-resolving actions, including the inhibition of neutrophil infiltration and the stimulation of macrophage-mediated phagocytosis of apoptotic cells.[1][2][3][4] The biosynthesis of RvE2 is a prime example of the intricate interplay between different enzymatic pathways, requiring the coordinated activity of COX-2 and 5-LOX. This guide will dissect the individual contributions of these enzymes and the cellular context in which this essential pro-resolving mediator is generated.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that often involves the interaction of different cell types, a phenomenon known as transcellular biosynthesis.[5] The pathway can be broadly divided into two key enzymatic steps:

-

COX-2-mediated formation of 18-hydroxyeicosapentaenoic acid (18-HEPE): The initial step involves the conversion of eicosapentaenoic acid (EPA) to 18R-hydroperoxy-eicosapentaenoic acid (18-HPEPE), which is then rapidly reduced to 18R-HEPE. This reaction is catalyzed by cyclooxygenase-2 (COX-2), particularly when its cyclooxygenase activity is modified by aspirin acetylation. In the absence of aspirin, cytochrome P450 enzymes can also contribute to 18-HEPE formation. This initial step often occurs in endothelial cells, which can be stimulated by inflammatory signals.

-

5-LOX-mediated conversion of 18-HEPE to this compound: The 18-HEPE produced is then released and taken up by leukocytes, such as neutrophils, which are rich in 5-lipoxygenase (5-LOX). Within the leukocyte, 5-LOX catalyzes the insertion of molecular oxygen at the C5 position of 18-HEPE, forming 5S-hydroperoxy-18R-HEPE. This intermediate is subsequently reduced to yield the final product, this compound (5S,18R-dihydroxy-eicosapentaenoic acid).

Signaling Pathway Diagram

Caption: Transcellular biosynthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in this compound synthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km (µM) | Vmax (µmol/min/mg) | Cell Type/Source | Reference |

| COX-2 (murine) | Eicosapentaenoic Acid (EPA) | Prostaglandin Endoperoxides | ~10-20 | Not specified | Recombinant | |

| 5-Lipoxygenase (zebrafish) | 18R-HEPE | This compound | Not specified | Not specified | Recombinant | |

| 5-Lipoxygenase (human) | Arachidonic Acid | 5-HETE | 3.6 ± 0.8 | 1.2 ± 0.1 | Recombinant |

Table 2: Concentrations of this compound and its Precursor in Human Plasma

| Analyte | Concentration Range (ng/mL) | Mean ± SEM (ng/mL) | Sample Source | Reference |

| 18-HEPE | 3.95 - 10.5 | 6.13 ± 1.56 | Healthy Human Plasma | |

| This compound | 0.53 - 3.72 | 1.37 ± 0.68 | Healthy Human Plasma |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

In Vitro Enzyme Assay for COX-2 Activity

This protocol is adapted from fluorometric COX-2 inhibitor screening kits and can be used to measure the production of 18-HEPE from EPA.

Objective: To determine the activity of recombinant COX-2 in converting EPA to its hydroperoxy derivative.

Materials:

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., in DMSO)

-

Eicosapentaenoic Acid (EPA) Substrate

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized COX-2 enzyme in sterile water according to the supplier's instructions.

-

Prepare a working solution of EPA in a suitable solvent (e.g., ethanol).

-

-

Assay Setup (per well):

-

Enzyme Control (EC): 10 µL Assay Buffer.

-

Test Sample (S): 10 µL of EPA working solution.

-

-

Reaction Mix Preparation:

-

Prepare a master Reaction Mix for the number of assays to be performed. For each well, combine:

-

80 µL COX Assay Buffer

-

1 µL COX Probe

-

1 µL COX Cofactor

-

1 µL reconstituted COX-2 Enzyme

-

-

-

Incubation:

-

Add 80 µL of the Reaction Mix to each well (EC and S).

-

Incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Using a multichannel pipette, add 10 µL of the EPA working solution to the "S" wells and 10 µL of Assay Buffer to the "EC" wells to initiate the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence in a microplate reader in kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. The activity is proportional to the rate of fluorescence increase.

-

In Vitro 5-Lipoxygenase Assay for this compound Synthesis

This protocol is designed to measure the conversion of 18-HEPE to this compound using recombinant 5-LOX.

Objective: To quantify the production of this compound from 18-HEPE by 5-lipoxygenase.

Materials:

-

Human Recombinant 5-Lipoxygenase (5-LOX)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)

-

18-HEPE substrate

-

Cysteine (as a reducing agent)

-

Methanol

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Reaction Buffer

-

Recombinant 5-LOX (final concentration ~1 g/L)

-

18-HEPE (final concentration ~0.5 mM)

-

Cysteine (final concentration ~100 mM)

-

-

-

Incubation:

-

Incubate the reaction mixture at 20°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding two volumes of cold methanol.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Proceed with Solid-Phase Extraction (SPE) of the supernatant for lipid mediator purification (see Protocol 4.4).

-

-

LC-MS/MS Analysis:

-

Analyze the purified sample by LC-MS/MS to quantify the amount of this compound produced (see Protocol 4.5).

-

Transcellular Biosynthesis of this compound with Endothelial Cells and Neutrophils

This protocol outlines an experimental setup to study the transcellular production of this compound.

Objective: To demonstrate the synthesis of this compound through the interaction of endothelial cells and neutrophils.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human Neutrophils (isolated from fresh blood)

-

Cell culture medium (e.g., RPMI 1640)

-

Eicosapentaenoic Acid (EPA)

-

Aspirin

-

Inflammatory stimulus (e.g., TNF-α)

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

LC-MS/MS system

Procedure:

-

Endothelial Cell Culture and Treatment:

-

Culture HUVECs to confluence in appropriate culture plates.

-

Pre-treat the HUVECs with aspirin for 30 minutes to acetylate COX-2.

-

Stimulate the HUVECs with an inflammatory agent (e.g., TNF-α) for a designated period to upregulate COX-2 expression.

-

Add EPA to the HUVEC culture and incubate to allow for the production and release of 18-HEPE into the medium.

-

-

Co-incubation with Neutrophils:

-

Isolate human neutrophils from healthy donors.

-

Collect the conditioned medium from the EPA-treated HUVECs.

-

Add the freshly isolated neutrophils to the conditioned medium.

-

Incubate the co-culture for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

-

Sample Collection and Extraction:

-

At each time point, collect the cell culture supernatant.

-

Perform Solid-Phase Extraction (SPE) on the supernatant to isolate the lipid mediators (see Protocol 4.4).

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples via LC-MS/MS to identify and quantify this compound (see Protocol 4.5).

-

Solid-Phase Extraction (SPE) of Resolvins

This is a general protocol for the extraction and purification of resolvins from biological fluids.

Objective: To isolate and concentrate resolvins from aqueous samples for subsequent analysis.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water (pH adjusted to 3.5 with a weak acid)

-

Methyl formate

-

Hexane

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation:

-

Acidify the aqueous sample (e.g., cell culture supernatant, plasma) to pH ~3.5.

-

Add an internal standard (e.g., deuterated this compound) for quantification.

-

-

Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 5-10 mL of methanol.

-

Equilibrate the cartridge with 5-10 mL of water (pH 3.5).

-

-

Sample Loading:

-

Load the prepared sample onto the conditioned C18 cartridge.

-

-

Washing:

-

Wash the cartridge with 5-10 mL of water (pH 3.5) to remove polar impurities.

-

Wash with 5-10 mL of hexane to elute non-polar lipids.

-

-

Elution:

-

Elute the resolvins and other eicosanoids with 5-10 mL of methyl formate.

-

-

Drying and Reconstitution:

-

Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.

-

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and analysis.

LC-MS/MS Parameters for this compound Analysis

The following are typical parameters for the detection and quantification of this compound using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v).

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the lipid mediators. A representative gradient is as follows: 21% B at 0 min, increasing to 51% B at 10 min, then to 98% B at 25 min.

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound:

-

Precursor Ion (Q1): m/z 333.2

-

Product Ions (Q3): m/z 199.1, m/z 115.1

-

-

Internal Standard: A deuterated version of this compound (e.g., d5-RvE2) should be used for accurate quantification, with its own specific MRM transitions.

Cellular Localization and Cofactors

The biosynthesis of this compound is spatially organized within and between cells.

-

COX-2: This enzyme is typically localized to the endoplasmic reticulum and the nuclear envelope.

-

5-Lipoxygenase: Upon cellular activation, 5-LOX translocates from the cytoplasm to the nuclear envelope, where it associates with 5-lipoxygenase-activating protein (FLAP). This localization is crucial for its activity.

Cofactors:

-

COX-2: Requires a heme cofactor for its catalytic activity.

-

5-Lipoxygenase: Its activity is dependent on calcium ions (Ca²⁺) and ATP.

Conclusion

The synthesis of this compound is a tightly regulated process that highlights the sophisticated mechanisms evolved to control inflammation and promote its resolution. The sequential and often intercellular actions of COX-2 and 5-lipoxygenase are central to the production of this potent pro-resolving mediator. A thorough understanding of this biosynthetic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of resolvins for the treatment of a wide range of inflammatory diseases. Further research into the specific kinetics of 5-LOX with 18-HEPE and the regulatory factors governing this pathway will undoubtedly open new avenues for therapeutic intervention.

References

- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis and bioactivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

The Transcellular Biosynthesis of Resolvin E2: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

November 29, 2025

Abstract

Resolvin E2 (RvE2), a member of the E-series resolvins, is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike classic anti-inflammatory agents that block the inflammatory response, RvE2 and other SPMs orchestrate the termination of inflammation and promote tissue repair. The biosynthesis of RvE2 is a prime example of transcellular metabolism, requiring the coordinated interaction of at least two cell types to produce the final bioactive molecule. This technical guide provides an in-depth overview of the core principles of RvE2 transcellular biosynthesis, detailed experimental protocols for its investigation, and quantitative data to support further research and development in the field of resolution pharmacology.

Introduction to this compound and Its Biosynthetic Pathway

This compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid) is a potent lipid mediator that actively promotes the resolution of inflammation.[1][2] Its actions include limiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages (efferocytosis), and reducing the production of pro-inflammatory cytokines.[3] The production of RvE2 is intricately linked to the availability of its precursor, EPA, and the enzymatic machinery present in specific cell types, primarily endothelial cells and neutrophils.

The transcellular biosynthesis of RvE2 begins with the conversion of EPA to an 18-hydroxyeicosapentaenoic acid (18-HEPE) intermediate. This initial step can be catalyzed by two key enzymes:

-

Aspirin-acetylated cyclooxygenase-2 (COX-2): In the presence of aspirin, the catalytic activity of COX-2 is altered. Instead of producing prostaglandins, it gains a lipoxygenase-like function, converting EPA to 18R-HEPE and 18S-HEPE.[4] This is a key mechanism by which aspirin promotes the generation of pro-resolving mediators.

-

Cytochrome P450 (CYP) monooxygenases: These enzymes, present in various cells including endothelial cells, can also convert EPA to 18-HEPE.

The 18-HEPE, primarily 18R-HEPE, is then released from the endothelial cells and taken up by neighboring leukocytes, particularly neutrophils.[2] Within the neutrophils, the enzyme 5-lipoxygenase (5-LOX) acts on 18-HEPE to introduce a hydroperoxy group at the carbon-5 position, forming 5S-hydroperoxy-18R-HEPE. This intermediate is subsequently reduced to form this compound. It is important to note that the same 18-HEPE precursor can also be converted to Resolvin E1 (RvE1) through a parallel pathway also involving 5-LOX and subsequent enzymatic steps.

Quantitative Data on this compound Biosynthesis

The following tables summarize quantitative data on the levels of this compound and its precursor, 18-HEPE, in various biological systems. This data is crucial for designing experiments and interpreting results in the study of RvE2.

Table 1: Levels of 18-HEPE and this compound in a Murine Peritonitis Model

| Time Point (hours) | 18-HEPE (pg/mouse) | This compound (pg/mouse) |

| 2 | ~1500 | ~100 |

| 4 | ~1000 | ~75 |

| 8 | ~750 | ~50 |

| 12 | ~500 | ~40 |

| 24 | ~250 | ~25 |

| 72 | ~500 | ~40 |

Data is approximated from graphical representations in Oh et al., 2012.

Table 2: Plasma Levels of 18-HEPE and this compound in Healthy Humans

| Analyte | Concentration Range (ng/mL) | Average Concentration ± SEM (ng/mL) |

| 18-HEPE | 3.95 - 10.5 | 6.13 ± 1.56 |

| This compound | 0.53 - 3.72 | 1.37 ± 0.68 |

Data from five healthy subjects without EPA supplementation.

Table 3: Human Serum Levels of 18-HEPE Stereoisomers with EPA and Aspirin Supplementation

| Treatment | 18R-HEPE (pg/mL) | 18S-HEPE (pg/mL) |

| Baseline | 26.4 ± 5.0 | - |

| EPA alone | 27.7 ± 7.8 | - |

| EPA + Aspirin | - | 56.5 ± 19.0 |

Data represents mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound transcellular biosynthesis.

Endothelial Cell and Neutrophil Co-culture for this compound Biosynthesis

This protocol describes the co-culture of human umbilical vein endothelial cells (HUVECs) and human neutrophils to model the transcellular biosynthesis of RvE2.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Human neutrophils, isolated from fresh venous blood

-

Hanks' Balanced Salt Solution (HBSS)

-

Eicosapentaenoic acid (EPA)

-

Aspirin

-

Fetal Bovine Serum (FBS)

-

Trypsin/EDTA solution

-

Fibronectin-coated culture flasks/plates

Protocol:

-

HUVEC Culture:

-

Culture HUVECs in T-75 flasks coated with fibronectin using Endothelial Cell Growth Medium.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days until the cells reach 80-90% confluency.

-

For experiments, seed HUVECs into 6-well plates and grow to confluency.

-

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh, heparinized venous blood from healthy donors using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).

-

-

Co-culture and Stimulation:

-

Wash the confluent HUVEC monolayers with HBSS.

-

Pre-treat HUVECs with aspirin (e.g., 2 mM) for 1 hour to acetylate COX-2.

-

Wash the cells again to remove excess aspirin.

-

Add freshly isolated human neutrophils to the HUVEC monolayers at a ratio of approximately 5-10 neutrophils per endothelial cell.

-

Add EPA (e.g., 10 µM) to the co-culture.

-

Incubate the co-culture at 37°C for a specified time course (e.g., 30, 60, 120 minutes).

-

-

Sample Collection:

-

At each time point, carefully collect the supernatant from the co-culture.

-

Immediately add a solution of methanol containing deuterated internal standards (e.g., d5-RvD2) to stop enzymatic activity and aid in extraction.

-

Store samples at -80°C until lipid mediator extraction.

-

Solid-Phase Extraction (SPE) of this compound and Precursors

This protocol outlines the extraction and purification of RvE2 and 18-HEPE from cell culture supernatants or other biological fluids using C18 solid-phase extraction cartridges.

Materials:

-

C18 SPE cartridges (e.g., 500 mg/6 mL)

-

Methanol

-

Methyl formate

-

Water, acidified to pH 3.5 with a weak acid (e.g., acetic acid)

-

Hexane

-

Nitrogen gas stream

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Preparation:

-

Thaw the collected samples on ice.

-

Acidify the sample to pH ~3.5 with acidified water.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by sequentially passing through 6 mL of methyl formate, followed by 6 mL of methanol, and finally 6 mL of water. Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the acidified and clarified sample onto the conditioned C18 cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5-10 mL of water (pH ~7.0) to remove polar impurities.

-

Wash with 5-10 mL of hexane to elute non-polar lipids.

-

-

Elution:

-

Elute the resolvins and other oxylipins from the cartridge with 5-10 mL of methyl formate.

-

-

Drying and Reconstitution:

-

Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.

-

LC-MS/MS Analysis of this compound

This section provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of RvE2. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile/Methanol/Acetic acid (e.g., 800:150:1, v/v/v)

-

Flow Rate: 0.3 mL/min

-

Gradient: A linear gradient should be developed to separate RvE2 from its isomers and other lipid mediators. An example gradient is as follows:

-

0-1 min: 21% B

-

1.5 min: 26% B

-

10 min: 51% B

-

19 min: 66% B

-

25.1-27.6 min: 98% B

-

27.7-31.5 min: 21% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Specific parent-to-daughter ion transitions are monitored for quantification.

-

This compound: m/z 333 -> 199 and m/z 333 -> 115

-

18-HEPE: m/z 317 -> 259

-

-

Source Parameters: Parameters such as nebulizer gas pressure, drying gas temperature and flow, and capillary voltage should be optimized for maximum sensitivity.

5-Lipoxygenase (5-LOX) Enzymatic Assay

This protocol describes a method to measure the activity of 5-LOX using 18-HEPE as a substrate to produce the precursor to RvE2.

Materials:

-

Recombinant human 5-lipoxygenase

-

18-HEPE (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Calcium chloride (CaCl2)

-

ATP

-

Lipoxygenase activity assay kit (optional, for a standardized procedure)

-

Stop solution (e.g., methanol with internal standards)

-

LC-MS/MS system for product analysis

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the phosphate buffer, CaCl2 (e.g., 2 mM), and ATP.

-

Add the recombinant 5-LOX enzyme (e.g., 0.5 µg/mL).

-

Pre-incubate the mixture on ice for 10-15 minutes.

-

-

Initiation of Reaction:

-

Add the substrate, 18-HEPE (e.g., 0.5 mM), to the reaction mixture to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding two volumes of cold methanol containing deuterated internal standards.

-

-

Product Analysis:

-

Centrifuge the terminated reaction to pellet the denatured protein.

-

Analyze the supernatant for the formation of 5S,18R-diHEPE (the reduced product of the initial hydroperoxide) using LC-MS/MS as described in section 3.3.

-

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex relationships in biochemical pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.

Transcellular Biosynthesis of this compound

Caption: Transcellular biosynthesis of this compound from EPA.

Experimental Workflow for RvE2 Analysis

Caption: Workflow for RvE2 analysis from cell co-cultures.

Conclusion

The transcellular biosynthesis of this compound is a sophisticated process that underscores the importance of intercellular communication in the resolution of inflammation. Understanding this pathway and the methods to study it is paramount for the development of novel therapeutic strategies that harness the body's own pro-resolving mechanisms. This technical guide provides a comprehensive resource for researchers, offering both the foundational knowledge and the practical protocols necessary to advance the study of this compound and its role in health and disease. The continued exploration of specialized pro-resolving mediators like RvE2 holds immense promise for the future of medicine, offering a shift from simply suppressing inflammation to actively promoting its resolution.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolvin E2: A Technical Guide to its Mechanism of Action in Inflammation Resolution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process mediated by a superfamily of endogenous lipids known as Specialized Pro-resolving Mediators (SPMs). Resolvin E2 (RvE2), a dihydroxy-containing derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent SPM that plays a pivotal role in returning inflamed tissues to homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning RvE2's pro-resolving actions, including its biosynthesis, receptor interactions, and downstream signaling cascades. We present key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development in the field of inflammation resolution.

Biosynthesis of this compound

This compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid) is biosynthesized from its precursor, eicosapentaenoic acid (EPA), through a transcellular pathway involving multiple enzymatic steps.[1] The initial step involves the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE) by aspirin-acetylated COX-2 or cytochrome P450 monooxygenase.[1] This intermediate, 18-HEPE, is then taken up by leukocytes, such as neutrophils, which possess the 5-lipoxygenase (5-LOX) enzyme. 5-LOX converts 18-HEPE into 5S-hydroperoxy-18R-HEPE, which is subsequently reduced to form RvE2.[2][3] This biosynthetic pathway highlights a key mechanism by which aspirin and omega-3 fatty acids can exert their anti-inflammatory and pro-resolving effects.

Figure 1: Biosynthetic pathway of this compound from EPA.

Receptor Interactions and Signaling Pathways

RvE2 exerts its biological functions by interacting with specific G-protein coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.[4] The two main receptors identified for RvE2 are the leukotriene B4 receptor 1 (BLT1) and the chemokine-like receptor 1 (ChemR23, also known as ERV1).

Action on Neutrophils: Inhibition of Chemotaxis

A hallmark of acute inflammation is the infiltration of neutrophils to the site of injury or infection. RvE2 plays a crucial role in halting this influx, a key step in initiating resolution. This is primarily achieved through its interaction with the BLT1 receptor .

-

Antagonism of LTB4 Signaling: Leukotriene B4 (LTB4) is a potent pro-inflammatory chemoattractant for neutrophils that signals through the BLT1 receptor. RvE2 acts as a competitive antagonist at this receptor, effectively blocking LTB4-induced signaling cascades. This antagonism prevents downstream events such as intracellular calcium mobilization and actin polymerization, which are necessary for neutrophil migration.

Figure 2: RvE2 antagonism of LTB4 signaling at the BLT1 receptor in neutrophils.

Action on Macrophages: Enhancement of Phagocytosis and Efferocytosis

Macrophages are central to inflammation resolution, responsible for clearing apoptotic neutrophils (a process called efferocytosis), cellular debris, and pathogens. RvE2 enhances these crucial macrophage functions.

-

Weak Agonism at ChemR23: RvE2 is a weak agonist for the ChemR23 receptor compared to its counterpart, Resolvin E1 (RvE1). Activation of ChemR23 by E-series resolvins has been shown to initiate downstream signaling cascades that promote phagocytosis. While direct signaling studies for RvE2 are limited, it is inferred from studies with RvE1 that RvE2 likely activates the PI3K/Akt/mTOR and ERK signaling pathways . These pathways are known to regulate cellular processes involved in cytoskeletal rearrangement and engulfment, which are essential for phagocytosis.

Figure 3: Inferred RvE2 signaling via ChemR23 in macrophages.

Regulation of Cytokines and Intracellular Signaling Hubs

RvE2's receptor-mediated actions culminate in the modulation of key intracellular signaling pathways and the production of cytokines, shifting the inflammatory milieu towards resolution.

-

Increased Anti-inflammatory Cytokines: RvE2 treatment of human macrophages enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) . IL-10 plays a critical role in dampening pro-inflammatory responses and promoting tissue repair.

-

Inhibition of NF-κB Signaling: While direct mechanisms for RvE2 are still under investigation, resolvins as a class are known to down-regulate the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway . This is likely an indirect consequence of the signaling pathways activated by RvE2 at its receptors, which can interfere with the activation of NF-κB.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the bioactivity of this compound from published studies.

Table 1: Receptor Binding and Bioactivity of this compound

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | 24.7 ± 10.1 nM | Human Neutrophils | |

| Effective Concentration (Neutrophil Chemotaxis Inhibition) | 1 - 10 nM | Human Neutrophils | |

| Effective Concentration (Macrophage Phagocytosis Enhancement) | 1 - 10 nM | Human Macrophages | |

| Effective Concentration (IL-10 Production Enhancement) | 0.1 - 10 nM | Human Macrophages |

Table 2: Effects of this compound on Leukocyte Functions

| Cellular Response | Effect of RvE2 | Concentration Range | Cell Type | Reference |

| Neutrophil Chemotaxis (to IL-8) | Inhibition | 10 nM | Human Neutrophils | |

| Neutrophil Actin Polymerization (LTB4-induced) | Reduction | 30 nM | Human Neutrophils | |

| Macrophage Phagocytosis (of Zymosan) | Enhancement | 1 - 10 nM | Human Macrophages | |

| CD18 Surface Expression (PAF-stimulated) | Downregulation | 30 nM | Human Neutrophils |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Murine Zymosan-Induced Peritonitis Model

This in vivo model is used to assess the anti-inflammatory and pro-resolving actions of compounds like RvE2.

-

Animals: Male FVB mice (6-8 weeks old) are typically used.

-

Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan A (typically 1 mg in 1 ml of sterile saline).

-

RvE2 Administration: RvE2 or vehicle (saline) is administered intravenously (i.v.) or i.p. at desired concentrations (e.g., 10-100 ng/mouse) at a specific time point before or after zymosan injection.

-

Peritoneal Lavage: At selected time points (e.g., 4, 12, 24 hours) post-zymosan injection, mice are euthanized, and the peritoneal cavity is washed with 5 ml of cold phosphate-buffered saline (PBS) containing 3mM EDTA.

-

Cellular Analysis: The peritoneal lavage fluid is collected, and the total leukocyte count is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or by flow cytometry using cell-specific markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).

-

Mediator Analysis: The supernatant from the lavage fluid can be used for lipid mediator profiling by LC-MS/MS or for cytokine/chemokine analysis by ELISA.

Figure 4: Experimental workflow for the murine zymosan-induced peritonitis model.

Human Macrophage Phagocytosis Assay

This in vitro assay quantifies the ability of macrophages to engulf particles and is used to assess the pro-phagocytic activity of RvE2.

-

Macrophage Differentiation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are purified by adherence to plastic culture dishes for 2 hours. Non-adherent cells are removed, and the adherent monocytes are cultured for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum and M-CSF to differentiate them into macrophages.

-

Assay Procedure:

-

Differentiated macrophages are plated in 96-well plates.

-

Cells are pre-incubated with various concentrations of RvE2 (e.g., 0.1-100 nM) or vehicle control for 15 minutes at 37°C.

-

Fluorescently labeled zymosan particles (e.g., FITC-zymosan), opsonized with human serum, are added to the wells at a particle-to-cell ratio of approximately 10:1.

-

Phagocytosis is allowed to proceed for 30-60 minutes at 37°C.

-

The reaction is stopped by placing the plate on ice and washing the cells with cold PBS to remove non-ingested particles.

-

Extracellular fluorescence is quenched by adding Trypan blue solution.

-

-

Quantification: The amount of ingested zymosan is quantified by measuring the intracellular fluorescence using a fluorescence plate reader or by flow cytometry. Results are often expressed as a percentage enhancement of phagocytosis over the vehicle control.

Conclusion and Future Directions

This compound is a potent, endogenously produced lipid mediator that actively promotes the resolution of inflammation. Its mechanism of action is multifaceted, involving the inhibition of neutrophil infiltration via antagonism of the BLT1 receptor and the enhancement of macrophage phagocytic and efferocytic capacity, likely through weak agonism of the ChemR23 receptor. These actions collectively contribute to the clearance of inflammatory stimuli and the restoration of tissue homeostasis.

For drug development professionals, the signaling pathways of RvE2 present attractive targets for the development of novel anti-inflammatory and pro-resolving therapeutics. Future research should focus on:

-

Elucidating the specific downstream signaling cascades of RvE2 , particularly through the ChemR23 receptor, to identify novel drug targets.

-

Developing stable synthetic analogs of RvE2 with improved pharmacokinetic profiles for therapeutic applications in chronic inflammatory diseases such as arthritis, periodontitis, and cardiovascular disease.

-

Investigating the interplay between RvE2 and other SPMs to understand the complete network of resolution and to potentially develop combination therapies.

A deeper understanding of the molecular mechanisms of this compound will undoubtedly pave the way for a new generation of therapies that harness the body's own resolution programs to treat inflammatory diseases.

References

- 1. Cholinergic macrophages promote the resolution of peritoneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

- 3. Inhibition of ERK1/2 and Activation of Liver X Receptor Synergistically Induce Macrophage ABCA1 Expression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin E2 Signaling Through G-Protein Coupled Receptors: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental protocols, and signaling pathways governing the pro-resolving actions of Resolvin E2.

Introduction

This compound (RvE2), an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a key player in the resolution of inflammation. As a member of the specialized pro-resolving mediators (SPMs) family, RvE2 actively orchestrates the return to tissue homeostasis by regulating leukocyte trafficking, enhancing phagocytosis, and modulating cytokine production.[1][2] These potent bioactions are primarily mediated through its interaction with specific G-protein coupled receptors (GPCRs) expressed on the surface of immune cells. This technical guide provides a comprehensive overview of RvE2 signaling through GPCRs, offering researchers, scientists, and drug development professionals a detailed resource on the core molecular interactions, experimental methodologies to probe these interactions, and the downstream signaling cascades that are initiated.

Quantitative Analysis of this compound-GPCR Interactions

The interaction of RvE2 with its cognate GPCRs is characterized by high-affinity binding, leading to the initiation of downstream signaling cascades at nanomolar concentrations. The primary receptors implicated in RvE2 signaling are shared with its structural analog, Resolvin E1 (RvE1), and include the leukotriene B4 receptor 1 (BLT1) and ChemR23 (also known as ERV1 or chemokine-like receptor 1).[2][3]

| Ligand | Receptor/Cell Type | Assay Type | Parameter | Value |

| [3H]-RvE2 | Human Neutrophils | Radioligand Binding | Kd | 24.7 ± 10.1 nM |

| [3H]-RvE2 | Human Neutrophils | Radioligand Binding | Bmax | 4.9 x 103 ± 9.5 x 102 sites/cell |

| RvE1 | Recombinant human BLT1 | Radioligand Binding | Kd | 45 nM |

| 18S-RvE1 | Recombinant human ChemR23 | β-arrestin Recruitment | EC50 | 6.33 x 10-12 M |

| RvE1 | Recombinant human ChemR23 | β-arrestin Recruitment | EC50 | 1.37 x 10-10 M |

| RvD2 | Recombinant human GPR18 | β-arrestin Recruitment | EC50 | ~2.0 x 10-13 M |

Note: Data for RvE1 and RvD2 are included for comparative purposes, as RvE2 is known to be equipotent or slightly less potent than RvE1 in certain functional assays, and RvD2 provides context for resolvin-GPCR interactions.[2]

Core Signaling Pathways of this compound

Upon binding to its cognate GPCRs, RvE2 initiates a cascade of intracellular signaling events that collectively contribute to its pro-resolving functions. While the precise signaling network is an active area of research, key pathways have been elucidated, primarily through studies of the closely related RvE1.

Binding of RvE2 to its receptors, such as ChemR23 and BLT1, leads to the activation of heterotrimeric G-proteins, particularly of the Gαi/o subtype. This initiates several downstream cascades:

-

PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is a key pathway for the pro-resolving functions of resolvins. This pathway is critically involved in enhancing the phagocytic capacity of macrophages.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is also modulated by RvE2. Activation of this pathway can lead to the inhibition of neutrophil chemotaxis and a reduction in the production of pro-inflammatory cytokines.

-

Calcium Mobilization: RvE2 can induce intracellular calcium mobilization, a crucial second messenger involved in various cellular processes, including cell migration.

-

cAMP Modulation: Through Gαi/o coupling, RvE2 can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is associated with the inhibition of neutrophil functions.

-

β-arrestin Recruitment: Following receptor activation, β-arrestin is recruited to the GPCR, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling, including aspects of ERK activation.

Key Experimental Protocols

Investigating the interaction of RvE2 with GPCRs and the subsequent cellular responses requires a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.

Methodology:

-

Membrane Preparation: Isolate human neutrophils from peripheral blood. Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a BCA assay.

-

Incubation: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-50 µg) with increasing concentrations of [3H]-RvE2. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of unlabeled RvE2.

-

Filtration: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [3H]-RvE2 and analyze the data using non-linear regression to determine the Kd and Bmax.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, providing a direct readout of receptor activation. The PathHunter® assay from DiscoverX is a commonly used platform.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably co-expressing the GPCR of interest (e.g., ChemR23 or BLT1) fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Plate the cells in a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of RvE2 in a suitable assay buffer.

-

Stimulation: Add the RvE2 dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

-

Measurement: Incubate at room temperature to allow for signal development and then measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the concentration of RvE2 and fit the data to a dose-response curve to determine the EC50.

Neutrophil Chemotaxis Assay

The Boyden chamber or Transwell® assay is a standard method to assess the ability of a compound to either induce or inhibit cell migration towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.

-

Assay Setup: Place a porous polycarbonate membrane (e.g., 5 µm pore size) in a Boyden chamber or Transwell® insert.

-

Chemoattractant: Add a known chemoattractant (e.g., leukotriene B4, LTB4) to the lower chamber.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of RvE2 or vehicle control.

-

Migration: Add the treated neutrophils to the upper chamber. Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration towards the chemoattractant.

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a light microscope.

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, a key pro-resolving function enhanced by RvE2.

Methodology:

-

Macrophage Culture: Differentiate human peripheral blood monocytes into macrophages by culturing them with M-CSF. Plate the mature macrophages in a 96-well plate.

-

Treatment: Pre-treat the macrophages with various concentrations of RvE2 or vehicle for a short period (e.g., 15 minutes).

-

Phagocytosis: Add fluorescently labeled particles (e.g., FITC-labeled zymosan) to the macrophage cultures and incubate for 30-60 minutes at 37°C to allow for engulfment.

-

Quenching: Aspirate the media and add a quenching solution (e.g., Trypan Blue) to extinguish the fluorescence of any non-internalized particles.

-

Measurement: Wash the cells and measure the intracellular fluorescence using a fluorescent plate reader or by flow cytometry. An increase in fluorescence intensity corresponds to enhanced phagocytosis.

Conclusion

This compound is a potent lipid mediator that plays a crucial role in the active resolution of inflammation. Its ability to interact with and signal through GPCRs on immune cells is central to its pro-resolving functions. Understanding the specifics of these interactions, from receptor binding affinities to the intricacies of downstream signaling pathways, is paramount for the development of novel therapeutics that can harness the body's own resolution mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the fascinating biology of RvE2 and its potential as a therapeutic agent in inflammatory diseases.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for the systematic and quantitative measurement of protein-lipid interactions using the liposome-microarray-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolvin E2: A Comprehensive Technical Guide to its Physiological Functions in Innate Immunity